molecular formula C16H14Cl2O2 B1327505 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-25-2

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327505
M. Wt: 309.2 g/mol
InChI Key: XVCACAPPIAYMCB-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O21. It has a molecular weight of 309.2 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone. However, it’s worth noting that the synthesis of similar compounds often involves reactions with various reagents under specific conditions2.



Molecular Structure Analysis

The molecular structure of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone consists of a propiophenone core with two chlorine atoms and a methoxy group attached to the phenyl rings1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone. However, similar compounds are often involved in various chemical reactions, such as diazotization, decomposition, saponification, and others2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone are not fully documented. However, similar compounds often have specific densities, solubilities, and storage temperatures2.


Scientific Research Applications

Microwave- and Ultrasound-assisted Semisynthesis

A study demonstrated the rapid and practical semisynthesis of natural methoxylated propiophenones, including compounds structurally related to 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, using microwave and ultrasound-assisted techniques. This approach involved the reaction of phenylpropenes with a catalytic amount of palladium chloride and sodium formate in a specific solvent mixture, followed by oxidation with DDQ in wet dioxane. This method highlights an efficient pathway to synthesize methoxylated propiophenones, which could be applicable to the target compound for various research applications (Joshi, Sharma, & Sinha, 2005).

Hydrogen-bonded Molecular Chains

Another study focused on the structural analysis of compounds similar to 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, where molecules were linked into chains through C-H...O hydrogen bonds. Such structural insights are crucial for understanding the physical and chemical properties of these compounds, potentially informing their applications in materials science and molecular engineering (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Photosynthesis and Spectroscopic Analysis

A novel photosynthesis method was developed for a compound closely related to 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, utilizing a base-catalyzed Claisen-Schmidt condensation followed by exposure to a Xenon lamp. This study not only provides a pathway to synthesize chromene derivatives but also emphasizes the importance of spectroscopic techniques, including FT-IR, NMR, and LC-MS, in characterizing such compounds. This method could be adapted for the synthesis and analysis of 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone and its derivatives (Yousif & Fadhil, 2020).

Polymer Chemistry Applications

Research into polyphosphonate derivatives containing photosensitive unsaturated keto groups, which could potentially include derivatives of 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, has shown significant promise. These polymers were synthesized via interfacial polycondensation and characterized using a variety of techniques. Such studies are pivotal for the development of new materials with specific optical and thermal properties, potentially applicable in various fields including electronics and photonics (Kaniappan, Murugavel, & Thangadurai, 2013).

Safety And Hazards

The safety and hazards associated with 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone are not well-documented. It’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for the use and study of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone are not clear from the available literature. Further research could uncover new applications and insights into this compound.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCACAPPIAYMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644250
Record name 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

CAS RN

898775-25-2
Record name 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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